molecular formula C18H17Cl2N3S B4735345 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole

3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole

Cat. No. B4735345
M. Wt: 378.3 g/mol
InChI Key: UDTAEJUVUHFZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole, also known as DMET, is a synthetic compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole has been shown to modulate the immune system by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the activity of multiple enzymes and proteins, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several future directions for the research of 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole. One potential direction is the development of 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole derivatives with improved pharmacological properties such as increased solubility and stability. Another direction is the study of the mechanism of action of 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole in greater detail, which could lead to the identification of new targets for drug development. Additionally, 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole could be studied in combination with other drugs to determine its potential synergistic effects. Finally, 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole could be studied for its potential application in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole is a synthetic compound that has been extensively studied for its potential application in the field of medicinal chemistry. It possesses various pharmacological properties such as antifungal, antibacterial, antitumor, and antiviral activities. 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole has been shown to inhibit the activity of certain enzymes and proteins involved in various cellular processes. It has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for the research of 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole, including the development of 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole derivatives with improved pharmacological properties and the study of its mechanism of action in greater detail.

Scientific Research Applications

3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to possess various pharmacological properties such as antifungal, antibacterial, antitumor, and antiviral activities. 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole has been tested against various strains of fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus, and has been found to exhibit significant inhibitory effects. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer chemotherapy. Additionally, 3-[(2,4-dichlorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole has been studied for its antiviral activity against viruses such as HIV and herpes simplex virus.

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(3-methylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S/c1-3-23-17(13-6-4-5-12(2)9-13)21-22-18(23)24-11-14-7-8-15(19)10-16(14)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTAEJUVUHFZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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